Boc-Ala-Met-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

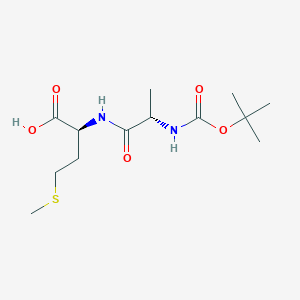

Boc-Ala-Met-OH is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a methylsulfanyl group and a tert-butoxycarbonyl-protected amino acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala-Met-OH typically involves multiple steps. One common method is the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the coupling of the protected amino acid with another amino acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Ala-Met-OH can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various peptide derivatives.

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ala-Met-OH is frequently employed in SPPS due to its stability and ease of deprotection. The Boc group can be removed under mild acidic conditions, facilitating the sequential addition of amino acids to form peptides.

- Case Study: A study demonstrated the successful synthesis of a cyclopolypeptide using Boc-protected dipeptides, including this compound, showcasing its utility in constructing complex peptide structures .

Ionic Liquids in Peptide Coupling

Recent research has explored the use of ionic liquids derived from Boc-protected amino acids, such as this compound, as solvents and coupling agents in peptide synthesis. These ionic liquids enhance reaction rates and yields.

- Data Table: Coupling Efficiency of this compound in Ionic Liquids

| Ionic Liquid | Coupling Reagent | Yield (%) |

|---|---|---|

| [emim][Boc-Ala] | HATU | 78 |

| [emim][Boc-Ala] | PyBOP | 35 |

| [emim][Boc-Met] | CTPA | 80 |

This table illustrates the effectiveness of different coupling reagents when used with ionic liquids containing Boc-protected amino acids, indicating that the use of ionic liquids can significantly improve yields compared to traditional methods .

Deprotection Strategies

Deprotection of this compound is crucial for peptide synthesis. Various methods have been developed to efficiently remove the Boc group while preserving the integrity of the amino acid.

- Study Findings: Research indicates that deprotection can be effectively achieved using mild acidic conditions or phase transfer catalysts, resulting in high yields of free amino acids .

Drug Development

This compound is also relevant in drug design, particularly for developing peptide-based therapeutics. Its role as a building block for bioactive peptides makes it valuable in pharmaceutical research.

Wirkmechanismus

The mechanism of action of Boc-Ala-Met-OH involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group and the protected amino acid moieties allows for selective binding and inhibition of target proteins, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.

4-Methoxyphenethylamine: A compound used in organic synthesis and as a precursor for other chemicals.

Uniqueness

What sets Boc-Ala-Met-OH apart is its specific structure, which allows for unique interactions with biological molecules. The combination of the methylsulfanyl group and the Boc-protected amino acids provides distinct chemical properties that are not found in the similar compounds listed above.

Biologische Aktivität

Boc-Ala-Met-OH, a protected derivative of the amino acids alanine (Ala) and methionine (Met), is a compound of significant interest in biochemical research due to its potential applications in peptide synthesis and biological activity. This article explores the biological activity of this compound, focusing on its synthesis, evaluation of biological effects, and relevant case studies that illustrate its utility.

1. Synthesis of this compound

This compound is synthesized using standard peptide coupling techniques, typically involving the protection of the amino groups to prevent unwanted reactions during synthesis. The Boc (tert-butyloxycarbonyl) group is widely used for this purpose due to its stability under basic conditions and ease of removal under acidic conditions.

Synthesis Steps:

- Protection of Amino Acids : The amino acids are first protected with Boc anhydride.

- Peptide Bond Formation : The protected amino acids are coupled using coupling agents such as HBTU or DCC.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) to yield the free amino acid.

The general reaction scheme can be summarized as follows:

2.2 Immunomodulatory Effects

Research on related compounds has demonstrated that peptides containing methionine can influence immune cell functions. For instance, N-Boc-protected tripeptides have been evaluated for their ability to stimulate chemotaxis and superoxide production in human neutrophils . These findings suggest that this compound may also modulate immune responses through similar mechanisms.

3.1 Peptide Array Screening

In a study utilizing peptide arrays, researchers screened for intracellular functional peptides that could induce cell death. Modifications in peptide sequences led to enhanced biological activity, highlighting the importance of specific amino acid arrangements . Although this compound was not directly tested, the methodologies applied could be adapted for future studies involving this compound.

3.2 Methionine-aromatic Interactions

The interaction between methionine and aromatic residues has been shown to stabilize protein structures significantly, impacting ligand-receptor binding and function . This reinforces the idea that this compound could play a role in therapeutic applications where such interactions are critical.

4. Summary Table of Findings

| Study | Findings | Implications |

|---|---|---|

| Nocardioid A Derivatives | Improved anticancer activity with D-amino acid substitution | Potential for developing new anticancer therapies |

| Neutrophil Activation | N-Boc-protected tripeptides stimulated chemotaxis and superoxide production | Immunomodulatory potential of related peptides |

| Methionine-aromatic Motif | Stabilizes protein interactions; enhances ligand binding | Importance in drug design targeting protein complexes |

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-8(14-12(19)20-13(2,3)4)10(16)15-9(11(17)18)6-7-21-5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLVVUWWZRNUQV-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.